水杨亚胺基邻甲苯酰肼

描述

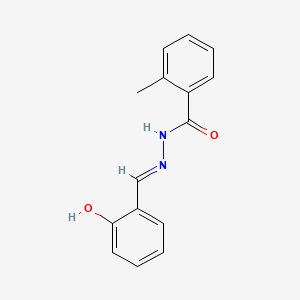

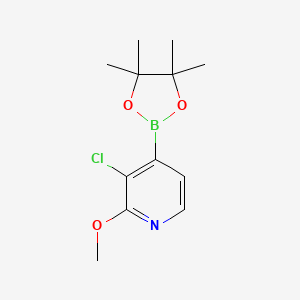

Salicylidene o-toluic hydrazone is a chemical compound with the molecular formula C15H14N2O2 . It contains a total of 34 bonds, including 20 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 N hydrazine .

Synthesis Analysis

The synthesis of hydrazones, including Salicylidene o-toluic hydrazone, is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . The methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis

The molecular weight of Salicylidene o-toluic hydrazone is 254.2839 . It has a complex structure with multiple bonds, including double and aromatic bonds, and contains two six-membered rings .Chemical Reactions Analysis

In the synthesis process, crystalline amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases . These reactions are monitored using ex situ powder X-ray diffraction and IR-ATR methods .Physical And Chemical Properties Analysis

Salicylidene o-toluic hydrazone has a molecular weight of 254.2839 . It contains a total of 34 bonds, including 20 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 N hydrazine .科学研究应用

Antibacterial Activity

Hydrazones, including Salicylidene o-toluic hydrazone, are known for their antibacterial properties . They have been shown to be effective against various bacterial strains such as Staphylococcus aureus , Bacillus subtilus , and Escherichia coli . The antibacterial activity is evaluated using disc diffusion and minimum inhibitory concentration (MIC) methods .

Cytotoxic Potential

Hydrazones have been studied for their cytotoxic potential . They could be potential candidates in antitumorigenic therapy against various human cancer cells . For example, the compounds coded NH3 and NH5 showed maximum inhibition and MIC responses .

Antituberculosis Activity

Hydrazones and their transition metal complexes have shown promising antituberculosis activity . The antituberculosis activity was assessed against Mycobacterium tuberculosis H 37 RV (MTCC 200) strain using Lowenstein–Jensen (L. J.) slope technique .

Antioxidant Activity

Some hydrazones and their metal complexes have demonstrated antioxidant activity . The DPPH assay was employed to examine the antioxidant activity of the synthesized compounds .

Synthesis of New Derivatives

Hydrazones are widely studied owing to their ease of preparation and diverse pharmacological benefits . New hydrazone derivatives of alkylated vanillin aldehyde and salicyl aldehyde with isonicotinic hydrazide have been synthesized .

Transition Metal Complexes

Hydrazones can form transition metal complexes with metals like Co (II), Ni (II), Cu (II) and Zn (II) . These complexes have been characterized by several physicochemical (TGA, powder XRD, SEM, EDAX) and spectroscopic techniques (FTIR, UV–Vis, NMR, mass spectrometry, ESR, fluorescence) .

未来方向

The broad spectrum of biological activities of hydrazones has stimulated interest in developing methodologies for their synthesis . Future research may focus on finding a simple and effective approach for their selective preparation . Additionally, the potential biological activities of these compounds against selected human cancer cell lines and bacterial strains may be evaluated .

属性

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11-6-2-4-8-13(11)15(19)17-16-10-12-7-3-5-9-14(12)18/h2-10,18H,1H3,(H,17,19)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDKSNZDBMQWIG-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salicylidene o-toluic hydrazone | |

CAS RN |

82859-72-1 | |

| Record name | Salicylidene o-toluic hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082859721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

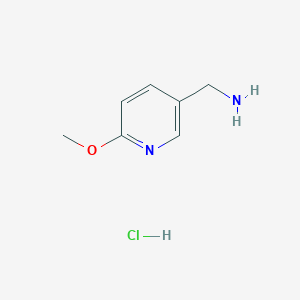

![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride](/img/structure/B1418065.png)